molecular formula C15H20N2O4 B2647333 tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 118454-23-2

tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No. B2647333
CAS RN: 118454-23-2
M. Wt: 292.335
InChI Key: ARNGAICPLMKBHO-UHFFFAOYSA-N
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Description

“tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is a chemical compound with the CAS RN 118454-23-2 . It has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis and application of tetrahydro-[1H]-2-benzazepin-4-ones, which are related to the tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate structure, have been explored for their potential as selective muscarinic (M3) receptor antagonists. This synthesis route involves base-promoted additions and reductive amination steps leading to compounds with potential therapeutic applications due to their receptor selectivity. Such compounds have been evaluated for their antagonistic properties on M3 receptors from guinea pig ileum, showing significant selectivity over M2 receptors, which underscores their relevance in designing drugs for respiratory and gastrointestinal disorders where muscarinic receptor modulation is beneficial (Bradshaw et al., 2008).

Molecular Architecture and Magnetism

The compound "3-(N-tert-Butyl-N-aminoxyl)benzoic acid" demonstrates the diversity of tert-butyl substituted benzazepines in studying molecular interactions and magnetism. Its crystallization forms reveal interactions significant for materials science research, particularly in the context of designing new materials with specific magnetic properties (Baskett & Lahti, 2005).

Organic Synthesis Applications

The utility of tert-butyl substituted benzazepines in organic synthesis is highlighted by their role as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of benzimidazole compounds, showcasing the compound's versatility in synthetic organic chemistry (Liu Ya-hu, 2010).

Chemoselective Nitration Techniques

Chemoselective nitration methods using tert-butyl nitrite present a safe and efficient way to nitrate phenolic substrates, demonstrating another aspect of tert-butyl substituted compounds in facilitating selective organic transformations. This technique's compatibility with complex molecules such as peptides on solid support is particularly relevant for the synthesis of fluorogenic substrates for protease characterization (Koley et al., 2009).

Mechanism of Action

While the specific mechanism of action for “tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is not available, similar compounds have shown high anti-tumor activity . These compounds inhibit the proliferation of cancer cells in a dose-dependent manner .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNGAICPLMKBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (2.33 g) in dry DCM (120 ml, TEA (4.2 ml 2.5 eq), BOC2O (6.1 g, 2.3 eq.), DMAP (296 mg, 0.2 eq.) were added. The mixture was stirred at rt. for 1 h then the solvent was evaporated in vacuo. The material thus obtained was purified by flash chromatography over silica gel (eluting with 20% ethyl acetate in hexane) to give the title compound (3.25 g).
Quantity
2.33 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
296 mg
Type
catalyst
Reaction Step One

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